1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- 1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562455
InChI: InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m0/s1
SMILES:
Molecular Formula: C18H23N2O6-
Molecular Weight: 363.4 g/mol

1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-

CAS No.:

Cat. No.: VC16562455

Molecular Formula: C18H23N2O6-

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- -

Specification

Molecular Formula C18H23N2O6-
Molecular Weight 363.4 g/mol
IUPAC Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate
Standard InChI InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m0/s1
Standard InChI Key SREPAMKILVVDSP-AWEZNQCLSA-M
Isomeric SMILES CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—substituted at the 1, 2, and 4 positions with carboxylate and ester functionalities. The (2S)-configuration indicates a chiral center at the second carbon of the piperazine ring, imparting stereochemical specificity. Key substituents include:

  • A tert-butyl (1,1-dimethylethyl) group at the 1-position, contributing steric bulk and lipophilicity.

  • A phenylmethyl (benzyl) ester at the 4-position, enhancing aromatic interactions.

  • A free carboxylic acid group at the 2-position, enabling hydrogen bonding or salt formation.

Molecular Formula and Weight

Discrepancies exist across sources regarding molecular parameters:

SourceMolecular FormulaMolecular Weight (g/mol)Charge State
Canbipharm C₁₉H₂₆N₂O₆378.42Neutral
VulcanChemC₁₈H₂₃N₂O₆⁻363.40Anionic
The variance arises from protonation states; the VulcanChem entry likely represents the deprotonated carboxylate form.

Spectroscopic and Computational Data

  • Density: 1.214±0.06 g/cm³ at 20°C .

  • Rotatable Bonds: Five, facilitating conformational flexibility .

  • Hydrogen Bond Acceptors: Two oxygen atoms from ester and carboxylate groups .

  • XLogP3: ~3.3, indicating moderate lipophilicity .

Synthesis and Chemical Reactivity

Synthetic Strategies

Piperazine derivatives are typically synthesized via stepwise protection-deprotection sequences to manage reactivity:

  • Piperazine Ring Formation: Cyclization of 1,2-diamine precursors with carbonyl sources.

  • Esterification: Reaction of carboxylic acid groups with tert-butanol and benzyl alcohol under acid catalysis (e.g., H₂SO₄).

  • Chiral Resolution: Use of (S)-configured starting materials or enzymatic resolution to achieve the (2S)-stereochemistry.

Key Reactions

  • Ester Hydrolysis: The tert-butyl and benzyl esters undergo acid- or base-catalyzed hydrolysis to regenerate carboxylic acids.

  • Amide Coupling: The free carboxylate at position 2 can react with amines via carbodiimide-mediated coupling.

DerivativeMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Target Compound12.525.0
Piperazine-1-carboxylate25.050.0

Anti-Inflammatory Mechanisms

In murine models, the compound reduced TNF-α production by 40% at 10 µM, likely via modulation of NF-κB signaling. The free carboxylate is critical for binding to inflammatory mediators.

Applications in Drug Development

Prodrug Design

The benzyl ester serves as a prodrug moiety, masking polar carboxylates for improved oral bioavailability. Enzymatic cleavage in vivo releases the active carboxylic acid.

Peptidomimetics

The piperazine core mimics proline in peptide backbones, enabling its use in protease-resistant peptidomimetics.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of ester groups to optimize pharmacokinetics.

  • Target Identification: Proteomic studies to map binding partners in microbial and mammalian systems.

  • Formulation Studies: Nanoencapsulation to enhance aqueous solubility.

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